2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
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Overview
Description
2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound with the molecular formula C10H10ClN5O. It is a member of the tetrazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-ethyl-2H-tetrazole-5-amine under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The benzamide core can be involved in coupling reactions to form more complex molecules.
Scientific Research Applications
2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to the biological activities associated with tetrazole derivatives.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Studies: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-chloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can be compared with other tetrazole derivatives such as:
- 2-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- 2-chloro-N-(2-phenyl-2H-tetrazol-5-yl)benzamide
- 2-chloro-N-(2-isopropyl-2H-tetrazol-5-yl)benzamide
These compounds share a similar core structure but differ in the substituents on the tetrazole ring, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C10H10ClN5O |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H10ClN5O/c1-2-16-14-10(13-15-16)12-9(17)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14,17) |
InChI Key |
JPYVKOOWEKYDRT-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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